REACTION_CXSMILES
|
[N:1]12[CH2:26][CH2:25][NH:24][CH2:23][CH2:22][NH:21][CH2:20][CH2:19][N:10]([CH2:11][CH2:12][NH:13][CH2:14][CH2:15][NH:16][CH2:17][CH2:18]1)[CH2:9][CH2:8][NH:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2.NCCN(CCN)CCN.C(C=O)=O.[N:41]12[CH2:66][CH2:65][N:64]=[CH:63][CH:62]=[N:61][CH2:60][CH2:59][N:50]([CH2:51][CH2:52][N:53]=[CH:54][CH:55]=[N:56][CH2:57][CH2:58]1)[CH2:49][CH2:48][N:47]=[CH:46][CH:45]=[N:44][CH2:43][CH2:42]2>O>[NH3:1].[N:41]12[CH2:42][CH2:43][NH:44][CH2:45][CH2:46][NH:47][CH2:48][CH2:49][N:50]([CH2:59][CH2:60][NH:61][CH2:62][CH2:63][NH:64][CH2:65][CH2:66]1)[CH2:51][CH2:52][NH:53][CH2:54][CH2:55][NH:56][CH2:57][CH2:58]2.[N:1]12[CH2:18][CH2:17][N:16]=[CH:15][CH:14]=[N:13][CH2:12][CH2:11][N:10]([CH2:9][CH2:8][N:7]=[CH:6][CH:5]=[N:4][CH2:3][CH2:2]1)[CH2:19][CH2:20][N:21]=[CH:22][CH:23]=[N:24][CH2:25][CH2:26]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CCNCCNCCN(CCNCCNCC1)CCNCCNCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCN(CCN)CCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
4,6,13,15,21,23-hexaene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CCN=CC=NCCN(CCN=CC=NCC1)CCN=CC=NCC2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added slowly to the mixture
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
N12CCNCCNCCN(CCNCCNCC1)CCNCCNCC2
|
Name
|
|
Type
|
product
|
Smiles
|
N12CCN=CC=NCCN(CCN=CC=NCC1)CCN=CC=NCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |